Didodecyl nonylphenyl phosphite
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Overview
Description
Didodecyl nonylphenyl phosphite is an organophosphorus compound with the molecular formula C39H73O3P. It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl nonylphenyl phosphite is typically synthesized through the esterification of phosphorous acid with didodecyl alcohol and nonylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorous acid+Didodecyl alcohol+Nonylphenol→Didodecyl nonylphenyl phosphite+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in specific ratios and heated to facilitate the reaction. Catalysts may be used to increase the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Didodecyl nonylphenyl phosphite primarily undergoes oxidation and hydrolysis reactions.
Oxidation: The compound can be oxidized to form phosphates, which are more stable and less reactive.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, with water acting as the reagent.
Major Products Formed:
Oxidation: Phosphates
Hydrolysis: Phosphorous acid, didodecyl alcohol, and nonylphenol
Scientific Research Applications
Didodecyl nonylphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential effects on cellular processes and as a stabilizing agent in biological samples.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and other materials to prevent oxidative degradation.
Mechanism of Action
The primary mechanism by which didodecyl nonylphenyl phosphite exerts its effects is through its antioxidant properties. The compound acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage to materials. This process involves the formation of more stable phosphates, which do not participate in further oxidation reactions.
Comparison with Similar Compounds
- Tris(nonylphenyl) phosphite
- Diisotridecyl phenyl phosphite
- Butylidenebis(tert-butylphenyl) phosphite
These compounds share similar antioxidant properties but differ in their specific structures and applications. Didodecyl nonylphenyl phosphite stands out due to its specific balance of hydrophobic and hydrophilic characteristics, making it versatile for various industrial uses.
Properties
CAS No. |
35239-35-1 |
---|---|
Molecular Formula |
C39H73O3P |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
didodecyl (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-31-36-40-43(41-37-32-27-24-21-19-17-14-11-8-5-2)42-39-35-30-29-34-38(39)33-28-25-22-15-12-9-6-3/h29-30,34-35H,4-28,31-33,36-37H2,1-3H3 |
InChI Key |
XRZOGOFWWKOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1CCCCCCCCC |
Origin of Product |
United States |
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